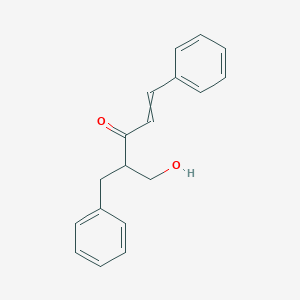
4-(Hydroxymethyl)-1,5-diphenylpent-1-en-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Hydroxymethyl)-1,5-diphenylpent-1-en-3-one is an organic compound characterized by a hydroxymethyl group attached to a pent-1-en-3-one backbone with two phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-1,5-diphenylpent-1-en-3-one typically involves multi-step organic reactions. One common method includes the aldol condensation of benzaldehyde with acetone, followed by a series of reactions to introduce the hydroxymethyl group. The reaction conditions often involve the use of bases such as sodium hydroxide or potassium hydroxide, and the reactions are typically carried out under controlled temperatures to ensure the desired product formation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel may be used in hydrogenation steps, and continuous flow reactors can be employed to maintain consistent reaction conditions and improve scalability.
化学反应分析
Types of Reactions
4-(Hydroxymethyl)-1,5-diphenylpent-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogens or nitrating agents can be used under acidic conditions for substitution reactions.
Major Products
Oxidation: Formation of 4-(Carboxymethyl)-1,5-diphenylpent-1-en-3-one.
Reduction: Formation of 4-(Hydroxymethyl)-1,5-diphenylpentan-3-ol.
Substitution: Formation of various substituted phenyl derivatives.
科学研究应用
4-(Hydroxymethyl)-1,5-diphenylpent-1-en-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and other advanced materials.
作用机制
The mechanism of action of 4-(Hydroxymethyl)-1,5-diphenylpent-1-en-3-one involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl groups can interact with hydrophobic pockets in proteins, potentially altering their function. The compound may also participate in redox reactions, affecting cellular pathways.
相似化合物的比较
Similar Compounds
5-(Hydroxymethyl)furfural: Known for its use in the production of renewable chemicals and fuels.
4-Methylimidazole: Used in various industrial applications, including as a precursor for pharmaceuticals.
Uniqueness
4-(Hydroxymethyl)-1,5-diphenylpent-1-en-3-one is unique due to its combination of a hydroxymethyl group and two phenyl groups, which confer distinct chemical reactivity and potential applications. Its structural features allow for diverse chemical modifications, making it a versatile compound in research and industry.
生物活性
4-(Hydroxymethyl)-1,5-diphenylpent-1-en-3-one, a compound with significant structural and functional properties, has garnered attention in various fields of biological research. This article aims to provide a comprehensive overview of its biological activities, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes two phenyl groups and a hydroxymethyl functional group attached to a pentene backbone. Its chemical formula is C17H18O, and it exhibits both hydrophobic and hydrophilic characteristics due to the presence of the hydroxymethyl group.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
- Mechanism: The compound scavenges free radicals, thereby preventing cellular damage.
- Study Findings: In vitro assays showed that it effectively reduced reactive oxygen species (ROS) levels in cultured cells.
2. Antimicrobial Properties
This compound has demonstrated antimicrobial effects against a range of pathogens.
- Targets: It has been effective against both Gram-positive and Gram-negative bacteria.
- Case Study: A study reported a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli.
3. Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.
- Mechanism: It inhibits the production of pro-inflammatory cytokines.
- Research Evidence: In animal models of inflammation, administration led to reduced swelling and pain.
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism of Action | Study Reference |
|---|---|---|
| Antioxidant | Scavenges free radicals | |
| Antimicrobial | Inhibits bacterial growth | |
| Anti-inflammatory | Reduces cytokine production |
Antioxidant Mechanism
In a study conducted by Kwon et al., the antioxidant activity was quantified using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results indicated that the compound had an IC50 value of 30 µg/mL, demonstrating its potential utility in formulations aimed at reducing oxidative stress .
Antimicrobial Efficacy
A comparative study evaluated the antimicrobial effects of various compounds including this compound. Results showed that this compound not only inhibited bacterial growth but also displayed synergistic effects when combined with conventional antibiotics .
Anti-inflammatory Studies
In vivo studies on mice subjected to inflammatory stimuli revealed that treatment with the compound significantly decreased levels of TNF-alpha and IL-6, key markers of inflammation. This suggests its potential as an adjunct therapy in chronic inflammatory conditions .
属性
CAS 编号 |
921625-35-6 |
|---|---|
分子式 |
C18H18O2 |
分子量 |
266.3 g/mol |
IUPAC 名称 |
4-benzyl-5-hydroxy-1-phenylpent-1-en-3-one |
InChI |
InChI=1S/C18H18O2/c19-14-17(13-16-9-5-2-6-10-16)18(20)12-11-15-7-3-1-4-8-15/h1-12,17,19H,13-14H2 |
InChI 键 |
IXQDSZCINGYAOK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC(CO)C(=O)C=CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















